Nnc 63-0532

Pharmacology Receptor Binding Selectivity

Secure NNC 63-0532, a non-peptide NOP agonist with proven brain penetration, for robust in vivo studies. Its unique small-molecule profile ensures reliable Gαi/o signaling and receptor trafficking assays, eliminating the variability of peptidergic or biased ligands. A critical reference tool for CNS drug discovery, validated in PET imaging with [11C]NNC 63-0532.

Molecular Formula C27H29N3O3
Molecular Weight 443.5 g/mol
CAS No. 250685-44-0
Cat. No. B1679360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNnc 63-0532
CAS250685-44-0
SynonymsNNC63-0532
Molecular FormulaC27H29N3O3
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCOC(=O)CN1CN(C2(C1=O)CCN(CC2)CC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5
InChIInChI=1S/C27H29N3O3/c1-33-25(31)19-29-20-30(24-9-3-2-4-10-24)27(26(29)32)13-15-28(16-14-27)18-21-11-12-22-7-5-6-8-23(22)17-21/h2-12,17H,13-16,18-20H2,1H3
InChIKeyDSEIKQVUTKGLGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NNC 63-0532 (CAS: 250685-44-0): A Non-Peptide NOP Receptor Agonist for Pain and Neurological Research


NNC 63-0532 (CAS: 250685-44-0) is a spiroxatrine-derived, non-peptide agonist of the nociceptin/orphanin FQ peptide (NOP) receptor, also known as ORL1 or OP4 [1]. It is characterized by high affinity for the NOP receptor (Ki = 7.3 nM) and functional agonism (EC50 = 305 nM), along with central nervous system penetrance following systemic administration . Its non-peptide, small-molecule structure differentiates it from endogenous peptide ligands like nociceptin, offering distinct physicochemical and pharmacological properties relevant for in vivo research applications [2].

Why Generic Substitution Fails for NNC 63-0532 in NOP Receptor Research


Substituting NNC 63-0532 with other NOP receptor ligands or generic analogs can lead to inconsistent or non-comparable experimental outcomes due to significant differences in molecular pharmacology. NNC 63-0532 is a specific, small-molecule, non-peptide agonist, which confers unique properties compared to the endogenous peptide ligand nociceptin and other synthetic peptidergic agonists like Ac-RYYRWK-NH2 [1]. It also differs markedly from other non-peptide agonists like Ro 64-6198 in its selectivity profile and from antagonists. These differences manifest in key functional assays, including differential potencies in cAMP inhibition and GTPγS binding, a distinct ability to induce receptor endocytosis compared to partial agonists, and its brain-penetrant nature [2]. Using a non-validated alternative or a compound with a different signaling bias risks misinterpretation of the NOP receptor's physiological role or a candidate drug's efficacy.

Quantitative Differentiation of NNC 63-0532 from NOP Receptor Ligand Comparators


High Binding Affinity and Selectivity for NOP Receptor Over Opioid and Dopamine Receptors

NNC 63-0532 demonstrates high affinity (Ki = 7.3 nM) for the human NOP (ORL1) receptor. This represents a significant improvement over its parent compound, spiroxatrine (Ki = 118 nM) [1]. Crucially, it exhibits notable selectivity (>12-fold) against a broad panel of 75 other receptors, ion channels, and transporters, including the mu-opioid receptor (Ki = 140 nM) and dopamine D2S receptor (Ki = 209 nM) .

Pharmacology Receptor Binding Selectivity

Potent Functional Agonism Across Multiple NOP Receptor Signaling Pathways

NNC 63-0532 acts as a full agonist at the NOP receptor in two distinct functional assays. It inhibits forskolin-induced cAMP accumulation with an EC50 of 109 nM and stimulates GTPγS binding with an EC50 of 305 nM [1]. While less potent than the native peptide agonist nociceptin (EC50 cAMP = 0.83 nM, EC50 GTPγS = 2.0 nM), it is a substantially more potent agonist than its parent compound, spiroxatrine (EC50 GTPγS = 3050 nM) [1]. Its weak partial agonist/antagonist activity at the mu-opioid receptor is confirmed by an EC50 > 10,000 nM .

Functional Assays Signal Transduction G-Protein Coupled Receptors

Induction of Receptor Endocytosis Distinct from Partial Agonists

Unlike several peptidergic partial agonists (e.g., [Phe1Ψ(CH2NH)Gly2]NC(1-13)-NH2, Ac-RYYRIK-NH2, Ac-RYYRWK-NH2), which fail to induce receptor internalization even at concentrations up to 100 µM, NNC 63-0532, like the full peptide agonist nociceptin, induces a concentration-dependent endocytosis and recycling of the NOP receptor in CHO-K1 cells [1]. This internalization was shown to contribute to the maintenance of receptor signaling by counteracting the development of desensitization [1].

Receptor Trafficking Endocytosis Desensitization

Demonstrated Brain Penetration and Utility as an In Vivo Probe

NNC 63-0532 is documented as brain penetrant following systemic administration, a critical property not shared by peptide-based NOP ligands like nociceptin . This property has been exploited for the development of [11C]NNC 63-0532, a radiolabeled agonist used for in vivo positron emission tomography (PET) imaging of NOP receptors. MicroPET studies in Sprague Dawley rats demonstrated that [11C]NNC 63-0532 rapidly entered the brain, achieving a peak standardized uptake value (SUV) of 0.92 within 10 minutes post-injection, followed by rapid clearance from grey matter regions [1].

In Vivo Pharmacology PET Imaging Blood-Brain Barrier

Optimal Research and Industrial Applications for NNC 63-0532 (CAS: 250685-44-0)


In Vivo Target Engagement and CNS NOP Receptor Imaging Studies

For studies requiring confirmation of central nervous system (CNS) target engagement, NNC 63-0532 is a validated non-peptide agonist with demonstrated brain penetration [1]. Its utility is further extended through its radiolabeled form, [11C]NNC 63-0532, which allows for non-invasive PET imaging to quantify NOP receptor distribution and occupancy in living animals [2]. This application is inaccessible to peptidergic NOP ligands which do not cross the blood-brain barrier.

Investigating NOP Receptor-Mediated Signaling Bias and Trafficking

NNC 63-0532 is an essential tool for dissecting NOP receptor signaling mechanisms. As a full agonist, it effectively stimulates both Gαi/o-mediated cAMP inhibition and downstream G-protein activation (GTPγS binding), providing a baseline for comparison with biased ligands [1]. Furthermore, its ability to induce robust receptor endocytosis and recycling distinguishes it from peptidergic partial agonists, making it the appropriate compound for studying receptor trafficking, desensitization, and the regulation of long-term NOP receptor signaling [2].

Screening for NOP Receptor Antagonists and Allosteric Modulators

In drug discovery screening cascades, NNC 63-0532 serves as a well-characterized, high-affinity (Ki = 7.3 nM) reference agonist for the NOP receptor [1]. Its selectivity profile (>12-fold over mu-opioid and dopamine D2 receptors) reduces the likelihood of off-target-driven false positives in high-throughput functional assays (e.g., cAMP or GTPγS) designed to identify novel NOP receptor antagonists or positive/negative allosteric modulators [1]. Its small-molecule nature also simplifies formulation for automated screening systems compared to peptide agonists.

Preclinical Research on Pain, Addiction, and Neuroprotection

NNC 63-0532 is a key reagent for preclinical studies exploring the therapeutic potential of NOP receptor agonism in disorders such as pain, drug addiction, anxiety, and neuroprotection [1]. Its systemic activity and brain penetration allow researchers to evaluate the effects of NOP receptor activation on complex behaviors and disease pathology in animal models, bridging the gap between in vitro molecular pharmacology and in vivo therapeutic efficacy [1].

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